(S)-3-Amino-4-phenylbutyric acid hydrochloride

Catalog No.
S716274
CAS No.
138165-77-2
M.F
C10H14ClNO2
M. Wt
179,22*36,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-4-phenylbutyric acid hydrochloride

CAS Number

138165-77-2

Product Name

(S)-3-Amino-4-phenylbutyric acid hydrochloride

IUPAC Name

(3S)-3-amino-4-phenylbutanoic acid;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

179,22*36,45 g/mole

InChI

InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1

InChI Key

MQTMGKGSJOPWJW-FVGYRXGTSA-N

SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl

Synonyms

138165-77-2;(S)-3-Amino-4-phenylbutyricacidhydrochloride;L-beta-Homophenylalaninehydrochloride;(S)-3-amino-4-phenylbutanoicacidhydrochloride;L-beta-Homophenylalanine;(3S)-3-amino-4-phenylbutanoicacidhydrochloride;PubChem13855;AC1MC56A;H-b-HoPhe(4-phenyl)-OHHCl;03769_FLUKA;CTK3J1253;MolPort-003-793-999;ANW-42972;CH-291;MFCD01862875;AKOS015849454;BL732-1;CS11157;DS-1092;RTR-005051;AK-44152;AN-10693;BR-44152;KB-05331;SC-46102

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl

(S)-3-Amino-4-phenylbutyric acid hydrochloride is the hydrochloride salt of the specific (S)-enantiomer of 3-amino-4-phenylbutyric acid, a derivative of the neurotransmitter GABA. While the racemic mixture is known as phenibut, isolating the (S)-enantiomer is critical for research applications where stereospecific interactions with biological targets are being investigated or exploited. The hydrochloride form is typically a white, water-soluble crystalline powder, a form factor that enhances stability and simplifies handling and solution preparation compared to the free base. [1] Its primary value proposition lies in its distinct pharmacological profile relative to its (R)-enantiomer and the racemic mixture, making it a non-interchangeable tool for specific neuropharmacology and medicinal chemistry applications.

Procuring the racemic mixture or the incorrect enantiomer for stereospecific research leads to invalid results and wasted resources. The biological activity of phenibut is not evenly distributed between its enantiomers; the (R)-enantiomer is primarily responsible for the significant GABA-B receptor agonist activity, while the (S)-enantiomer is reported to be inactive at this receptor. [1] Furthermore, both enantiomers exhibit distinct binding affinities for the α2-δ subunit of voltage-dependent calcium channels, another key target. [2] Therefore, using the racemic mixture introduces a confounding variable, as two different molecules with distinct pharmacological profiles are present. For studies targeting phenomena related to the α2-δ subunit without GABA-B activation, or for use as a stereospecific control, the purified (S)-enantiomer is the only scientifically valid choice.

Stereospecific Inactivity at GABA-B Receptors for Targeted Research

In radioligand binding assays, the (S)-enantiomer of phenibut was found to be inactive at the GABA-B receptor. In contrast, the (R)-enantiomer demonstrated a binding affinity (Ki) of 92 ± 3 µM, which is approximately twice as potent as the racemic mixture (Ki of 177 ± 2 µM). [1] This lack of affinity at GABA-B makes the (S)-enantiomer an ideal negative control for studying the effects of the (R)-enantiomer or for isolating the effects of other receptor systems.

Evidence DimensionGABA-B Receptor Binding Affinity (Ki)
Target Compound DataInactive
Comparator Or Baseline(R)-phenibut: 92 ± 3 µM; Racemic phenibut: 177 ± 2 µM
Quantified DifferenceQualitatively distinct (inactive vs. active)
ConditionsRadioligand binding assay using [3H]CGP54626 on rat brain membranes.

This allows researchers to precisely dissect GABA-B mediated effects from other mechanisms, a critical requirement for valid pharmacological studies.

Defined Binding Affinity at α2-δ Calcium Channel Subunits

(S)-3-Amino-4-phenylbutyric acid binds to the α2-δ subunit of voltage-dependent calcium channels with a defined affinity. In competitive binding assays with radiolabeled gabapentin, the (S)-enantiomer showed an equilibrium dissociation constant (Ki) of 39 µM. [1] This is distinct from its enantiomeric counterpart, (R)-phenibut, which has a Ki of 23 µM, and from the common GABA-B agonist baclofen, which shows much weaker binding at 156 µM. [1] This makes the (S)-enantiomer a useful tool for probing the structure-activity relationship of gabapentinoids.

Evidence Dimensionα2-δ Subunit Binding Affinity (Ki)
Target Compound Data39 µM
Comparator Or Baseline(R)-phenibut: 23 µM; Baclofen: 156 µM
Quantified Difference1.7x weaker affinity than (R)-phenibut; 4x stronger affinity than baclofen.
ConditionsRadioligand binding assay using [3H]gabapentin on rat brain membrane preparations.

For researchers developing novel gabapentinoid ligands, procuring the specific (S)-enantiomer provides a precise, known-affinity tool for SAR studies, avoiding the confounding dual-target activity of the (R)-form.

Enhanced Handling and Solubility as a Hydrochloride Salt

As a hydrochloride salt, (S)-3-Amino-4-phenylbutyric acid offers significant advantages in handling and processability over its free base (zwitterionic) form. Hydrochloride salts of amino acids are typically non-hygroscopic, crystalline solids with significantly increased aqueous solubility, especially in acidic to neutral pH ranges, compared to their corresponding zwitterionic forms which often exhibit minimum solubility around their isoelectric point. [REFS-1, REFS-2] This improved solubility is critical for consistent preparation of stock solutions, formulation development, and ensures reliable dosing in aqueous-based biological assays.

Evidence DimensionAqueous Solubility & Physical Form
Target Compound DataHigh aqueous solubility, crystalline solid
Comparator Or BaselineFree Base Form: Lower solubility in water, particularly around neutral pH.
Quantified DifferenceNot directly quantified in a single source, but a well-established principle of amino acid chemistry.
ConditionsAqueous solution preparation for laboratory use.

Procuring the HCl salt form simplifies workflows, reduces weighing errors associated with hygroscopic materials, and ensures complete dissolution for reproducible experimental results.

Negative Control in GABA-B Receptor Pharmacology

Given its demonstrated inactivity at GABA-B receptors, this compound is the appropriate choice as a negative control in experiments designed to validate the GABA-B-mediated effects of its active counterpart, (R)-phenibut, or other GABA-B agonists. [1]

Investigating α2-δ Subunit Ligands without GABA-B Confounding Effects

Researchers studying the physiological roles of the α2-δ subunit of voltage-gated calcium channels can use this compound as a tool ligand. Its defined binding affinity allows for the study of α2-δ mediated effects in isolation, without the cross-reactivity at GABA-B receptors that would occur with racemic or (R)-phenibut. [2]

Scaffold for Chiral Synthesis and Medicinal Chemistry

As a chiral building block, this compound serves as a valuable starting material for the asymmetric synthesis of more complex molecules. Its defined stereochemistry is essential for creating new chemical entities where specific enantiomeric forms are required for desired therapeutic activity, avoiding the need for costly and inefficient chiral separation later in the synthesis.

Dates

Last modified: 08-15-2023

Explore Compound Types